butyl 3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanoate
Description
Butyl 3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanoate is a thiazolidinone derivative characterized by a 3,4,5-trimethoxybenzylidene substituent at the C5 position of the thiazolidinone ring. The propanoate ester moiety (butyl chain) further modulates solubility and bioavailability.
Properties
Molecular Formula |
C20H25NO6S2 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
butyl 3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C20H25NO6S2/c1-5-6-9-27-17(22)7-8-21-19(23)16(29-20(21)28)12-13-10-14(24-2)18(26-4)15(11-13)25-3/h10-12H,5-9H2,1-4H3/b16-12+ |
InChI Key |
ULNKOHTTXYQHMQ-FOWTUZBSSA-N |
Isomeric SMILES |
CCCCOC(=O)CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)OC)OC)OC)/SC1=S |
Canonical SMILES |
CCCCOC(=O)CCN1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanoate typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with thiazolidine-2-thione in the presence of a base, followed by esterification with butyl bromide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Butyl 3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The methoxy groups on the benzylidene moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzylidene moiety .
Scientific Research Applications
Butyl 3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of butyl 3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanoate involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The trimethoxybenzylidene moiety may also play a role in modulating biological pathways, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Moiety
- Target Compound: The 3,4,5-trimethoxybenzylidene group provides strong electron-donating effects, increasing polarity and solubility compared to non-polar substituents.
- (5Z)-3-[4-(3-Methoxyphenylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9e): Features a benzodioxolylmethylene group, which introduces steric bulk and moderate electron-withdrawing effects. This compound exhibits a lower yield (21%) during synthesis compared to other analogues, possibly due to steric hindrance .
- Its XLogP3 value (2.9) suggests moderate lipophilicity, contrasting with the target compound’s higher polarity .
- The carboxylic acid substituent enhances water solubility but may reduce membrane permeability .
Core Modifications
- (5E)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one methanol monosolvate: Lacks the propanoate ester chain, reducing lipophilicity. The hydroxyl group increases hydrogen-bonding capacity, as evidenced by its crystallographic characterization .
Physicochemical and Spectroscopic Properties
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